

A Technical Guide to (S)-tert-Butyl 2-Cyanopiperidine-1-carboxylate

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Compound of Interest

Compound Name: (S)-1-N-Boc-2-Cyano-piperidine

Cat. No.: B1276793

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Introduction: (S)-1-N-Boc-2-Cyanopiperidine, systematically known as (S)-tert-butyl 2-cyanopiperidine-1-carboxylate, is a chiral piperidine derivative of significant interest in medicinal chemistry and organic synthesis. The presence of a Boc-protected nitrogen and a cyano group at the C2 position, combined with its specific stereochemistry, makes it a valuable and versatile intermediate for the construction of complex molecular architectures.^[1] This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its applications in the field of drug development.

Chemical and Physical Properties

The fundamental properties of (S)-1-N-Boc-2-cyanopiperidine are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value
CAS Number	242459-44-5 ^[2]
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂ ^[2]
Molecular Weight	210.27 g/mol ^[2]
Boiling Point	325.3±35.0 °C (Predicted) ^[2]
Density	1.07 g/cm ³ ^[2]
Storage Temperature	2-8 °C ^[2]

Experimental Protocols

Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

This protocol details a common method for the synthesis of the title compound starting from 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester. The procedure involves a dehydration reaction to convert the primary amide to a nitrile.[\[3\]](#)

Materials and Reagents:

- 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (starting material)
- Acetonitrile (ACN)
- N,N-Dimethylformamide (DMF)
- Oxalyl chloride (2 M in dichloromethane)
- Pyridine
- Ethyl acetate (EtOAc)
- Water (H₂O)
- Brine (saturated aq. NaCl)
- Sodium sulfate (Na₂SO₄)

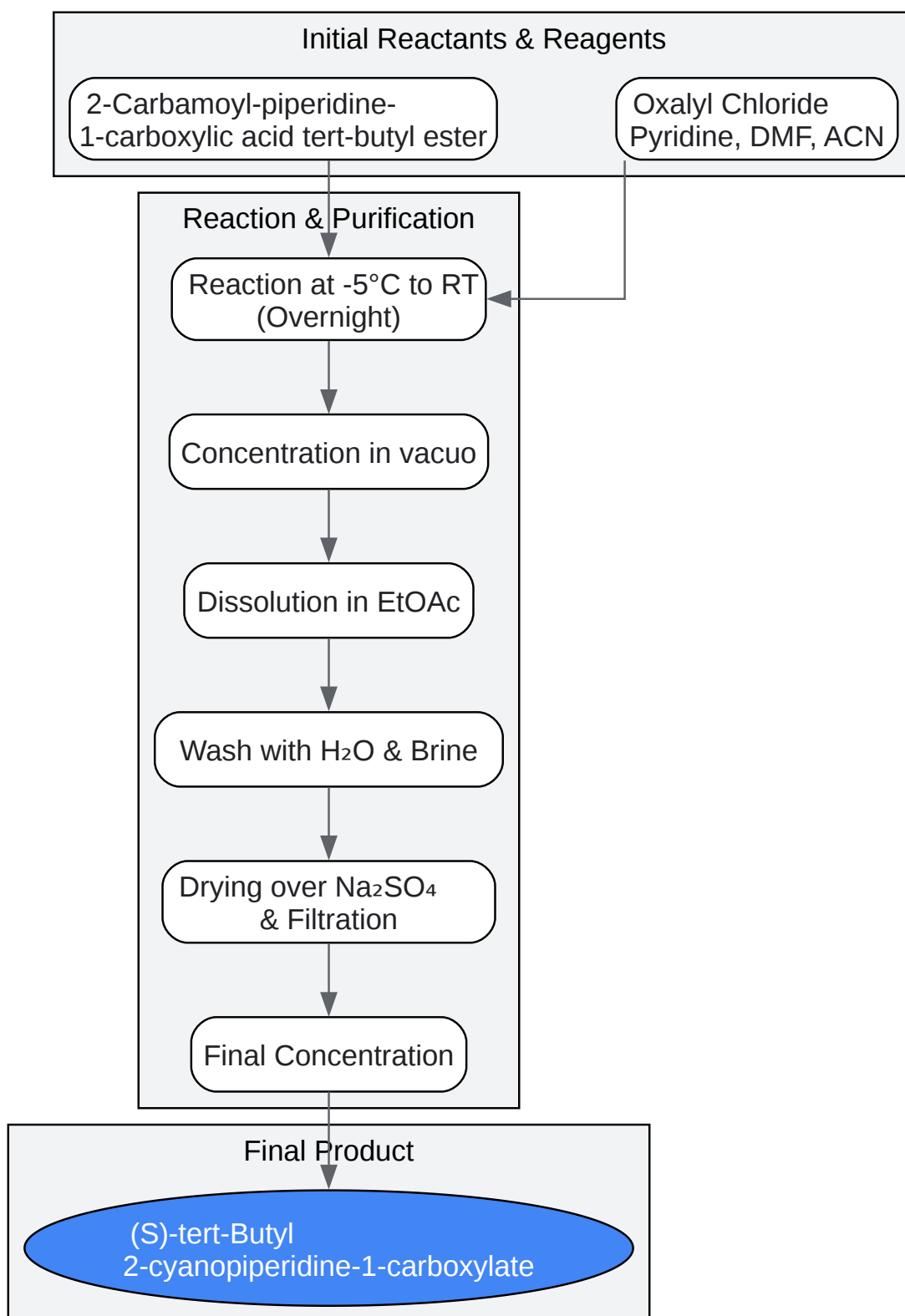
Procedure:

- A 500 mL round-bottom flask equipped with a magnetic stir bar is charged with acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).[\[3\]](#)
- The mixture is cooled to -5 °C using an appropriate cooling bath.[\[3\]](#)
- Oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in dichloromethane) is added to the cooled mixture. The resulting solution is stirred for 15 minutes at this temperature.[\[3\]](#)

- A solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and pyridine (8.3 mL, 103 mmol) is prepared separately and then added to the reaction mixture.[3]
- The reaction is allowed to warm to room temperature and stirred overnight.[3]
- Work-up: The reaction mixture is concentrated under reduced pressure (in vacuo). The resulting residue is redissolved in ethyl acetate (300 mL).[3]
- The organic phase is washed successively with water (300 mL) and brine (200 mL).[3]
- The washed organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product, tert-Butyl 2-cyanopiperidine-1-carboxylate, as a yellow solid (8.44 g, 97% yield).[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (S)-tert-butyl 2-cyanopiperidine-1-carboxylate.



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Caption: Workflow for the synthesis of (S)-tert-butyl 2-cyanopiperidine-1-carboxylate.

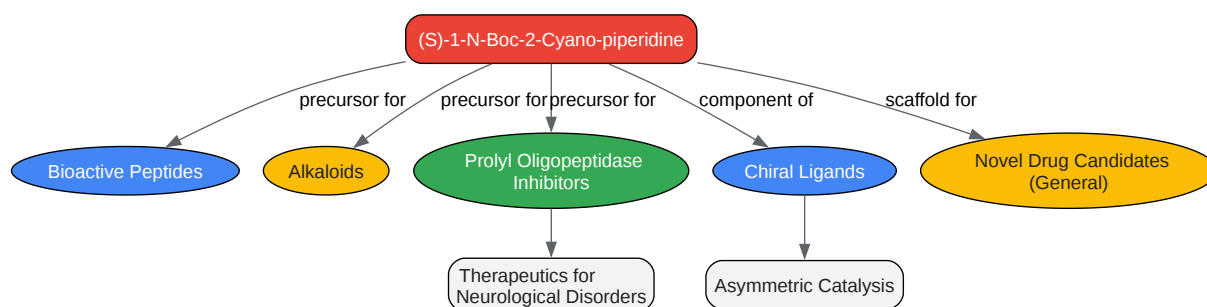
Applications in Drug Development and Medicinal Chemistry

(S)-1-N-Boc-2-Cyanopiperidine is a crucial chiral building block in modern pharmaceutical research and development. Its defined stereochemistry is fundamental for ensuring the biological activity and efficacy of the final target molecules.^[1]

Key Roles:

- **Versatile Intermediate:** It serves as a gateway for constructing intricate and complex molecules, particularly in the synthesis of bioactive peptides and alkaloids which possess diverse therapeutic properties.^[1]
- **Precursor for Enzyme Inhibitors:** The compound is a critical precursor in the development of prolyl oligopeptidase (POP) inhibitors. These inhibitors are a promising class of molecules for treating various neurological disorders.^[1]
- **Chiral Auxiliary in Asymmetric Synthesis:** It is employed as a chiral auxiliary or as a component of chiral ligands in asymmetric catalysis.^{[1][3]} This application is vital in the pharmaceutical industry, where the enantiomeric purity of a drug directly impacts its safety and therapeutic effectiveness.^{[1][4]}
- **Scaffold for Bioactive Molecules:** The piperidine ring is a common structural motif in many biologically active compounds.^[4] This intermediate provides a robust scaffold for creating novel drug candidates with desirable pharmacokinetic properties, such as improved solubility and metabolic stability.

The diagram below illustrates the central role of this compound as a precursor in synthesizing various classes of therapeutic agents.



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Caption: Role as a versatile chiral building block in pharmaceutical synthesis.

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